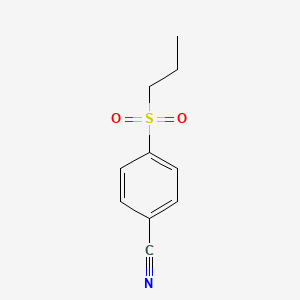

4-(Propylsulphonyl)benzonitrile

Description

Chemical Identity and Structural Analysis of 4-(Propylsulphonyl)benzonitrile

Systematic Nomenclature and CAS Registry Information

This compound is systematically named according to IUPAC guidelines as benzonitrile, 4-(propylsulfonyl)-, reflecting the propylsulfonyl substituent at the para position of the benzonitrile ring. Its CAS Registry Number, 855290-50-5 , uniquely identifies the compound in chemical databases, distinguishing it from analogues such as 4-(phenylsulfonyl)benzonitrile (CAS 28525-13-5). The InChIKey XRKRWBOJZQIJHT-UHFFFAOYSA-N and SMILES S(C1C=CC(C#N)=CC=1)(CCC)(=O)=O provide unambiguous representations of its connectivity and stereochemistry.

Molecular Formula and Weight Validation

The molecular formula C₁₀H₁₁NO₂S corresponds to a calculated exact mass of 209.051 g/mol , consistent with experimental data. This aligns with the molecular weight of 209.26 g/mol reported in structural databases, validating its stoichiometric composition. Comparative analysis with 4-(phenylsulfonyl)benzonitrile (C₁₃H₉NO₂S, MW 243.28 g/mol) underscores the impact of alkyl versus aryl sulfonyl groups on molecular mass and bulk.

Crystallographic and Conformational Studies

While direct crystallographic data for this compound remains limited, studies on analogous sulfonated oximes offer insights into its likely conformation. For example, X-ray analyses of related compounds reveal dihedral angles between aromatic rings and sulfonyl groups ranging from 44.88° to 87.28° , influenced by steric and electronic factors. The propyl chain in such structures typically adopts an anti or gauche conformation to minimize steric hindrance, as observed in sulfonated benzil derivatives. Computational models predict a similar arrangement for this compound, with a 1.281–1.288 Å S–O bond length and 109.3–111.6° O–S–O bond angle , consistent with sulfonyl group geometry.

Table 1: Key Structural Parameters of Sulfonylbenzonitrile Derivatives

Comparative Structural Analogues in Sulfonylbenzonitrile Derivatives

The structural versatility of sulfonylbenzonitriles is exemplified by derivatives such as:

- 4-(Phenylsulfonyl)benzonitrile (CAS 28525-13-5): Substitution of the propyl group with a phenyl ring increases molecular weight to 243.28 g/mol and enhances π-π stacking interactions.

- 4-Propylbenzonitrile (CAS 60484-66-4): Removal of the sulfonyl group reduces polarity, yielding a simpler aromatic nitrile with a molecular weight of 145.20 g/mol.

- 4-(Prop-2-enylsulfanylmethyl)benzonitrile (CID 11041534): Incorporation of an allylthioether group introduces potential sites for radical reactions, as evidenced by photochemical studies.

These analogues demonstrate how substituent modifications alter electronic properties, solubility, and reactivity. For instance, the sulfonyl group in this compound confers strong electron-withdrawing effects, stabilizing the nitrile group against nucleophilic attack.

Properties

Molecular Formula |

C10H11NO2S |

|---|---|

Molecular Weight |

209.27 g/mol |

IUPAC Name |

4-propylsulfonylbenzonitrile |

InChI |

InChI=1S/C10H11NO2S/c1-2-7-14(12,13)10-5-3-9(8-11)4-6-10/h3-6H,2,7H2,1H3 |

InChI Key |

XRKRWBOJZQIJHT-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)C1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(propylsulfonyl)benzonitrile with structurally related sulfonylated and non-sulfonylated benzonitriles, emphasizing substituent effects on physicochemical properties, biological activity, and applications.

Sulfonyl-Substituted Benzonitriles

Notes:

- *Molecular weight calculated based on formula C₁₀H₁₁NO₂S.

- Sulfonyl chain length (methyl vs. propyl) impacts solubility and steric interactions in biological systems. Methyl derivatives are more polar, while propyl analogs may enhance membrane permeability .

Non-Sulfonyl Benzonitrile Derivatives

Key Research Findings

Data Tables

Table 1: Substituent Effects on Solubility and Reactivity

| Substituent | LogP* | Water Solubility (mg/mL) | Reactivity Highlights |

|---|---|---|---|

| -SO₂CH₃ (Methyl) | 1.2 | 12.5 | High polarity; suited for aqueous-phase reactions. |

| -SO₂C₃H₇ (Propyl) | 2.8 | 3.2 | Moderate lipophilicity; ideal for membrane penetration. |

| -C≡C-Ph (Ethynyl) | 3.5 | 0.8 | Enhances π-conjugation for optical applications. |

*Calculated using ChemDraw.

Q & A

Q. What are the recommended synthetic methodologies for 4-(Propylsulphonyl)benzonitrile, and how can purity be ensured?

- Methodological Answer : Synthesis of aryl sulfonyl benzonitriles typically involves sulfonylation of benzonitrile precursors. For example, hydrosilylation reactions using Fe-based catalysts (e.g., BuN[Fe(CO)(NO)]) can introduce functional groups to the aromatic ring . Post-synthetic modifications, such as nucleophilic substitution or oxidation, may be employed to add the propylsulphonyl moiety. Purification via column chromatography or recrystallization is critical, with purity confirmed by HPLC (>95%) and structural validation via H/C NMR (e.g., nitrile C≡N peak at ~110–120 ppm, sulphonyl S=O stretching at 1300–1350 cm in IR) .

Q. How can researchers characterize the electronic and steric effects of the propylsulphonyl group in this compound?

- Methodological Answer :

- Electronic Effects : UV-Vis spectroscopy can assess charge-transfer interactions (e.g., absorption shifts in polar solvents). Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of the sulphonyl group on the benzonitrile core .

- Steric Effects : X-ray crystallography or NOESY NMR reveals spatial arrangements, such as torsional angles between the sulphonyl group and aromatic ring. For example, analogues like 4-(4-Hydroxypiperidin-4-yl)benzonitrile show steric hindrance via dihedral angles >30° .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .

- Waste Disposal : Segregate acidic/basic waste streams to avoid reactions with the sulphonyl group. Incineration or neutralization by certified waste handlers is recommended .

- Emergency Measures : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Antidote protocols for cyanide exposure (from nitrile hydrolysis) should be pre-established .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound across different solvents?

- Methodological Answer :

- Solvent Polarity Analysis : Compare reaction rates in aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents. For example, sulphonyl groups may exhibit enhanced electrophilicity in polar aprotic media, accelerating nucleophilic substitutions .

- Controlled Kinetic Studies : Use stopped-flow UV-Vis or F NMR (if fluorinated analogues are synthesized) to track intermediate formation. For instance, used F NMR to monitor fluorinated benzonitrile derivatives .

Q. What computational strategies can predict the compound’s binding affinity in drug discovery contexts?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., HIV protease inhibitors in ). Focus on sulphonyl group hydrogen bonding with active-site residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Parameters like RMSD (<2 Å) and binding free energy (MM-PBSA) validate predictions .

Q. How can environmental persistence and toxicity of this compound be evaluated for green chemistry applications?

- Methodological Answer :

- Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri bioassays to measure LC/EC. Compare to structurally similar compounds (e.g., 3,5-Dichloro-4-fluorobenzonitrile in showed moderate aquatic toxicity) .

- Degradation Studies : Perform photolysis (UV irradiation) or hydrolysis (pH 2–12) experiments. Monitor by LC-MS for breakdown products (e.g., benzonitrile → benzamide via hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.